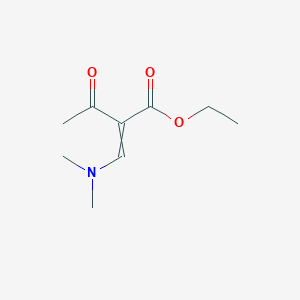

ethyl 2-acetyl-3-(dimethylamino)acrylate

Descripción general

Descripción

ethyl 2-acetyl-3-(dimethylamino)acrylate is an organic compound with the molecular formula C9H15NO3. It is a derivative of acetoacetic acid and is characterized by the presence of a dimethylamino group attached to the methylene carbon of the acetoacetate moiety. This compound is known for its applications in organic synthesis, particularly in the formation of various heterocyclic compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: ethyl 2-acetyl-3-(dimethylamino)acrylate can be synthesized through the reaction of ethyl acetoacetate with dimethylformamide dimethyl acetal. The reaction typically occurs under mild conditions, often at room temperature, and involves the formation of a methylene bridge between the acetoacetate and the dimethylamino group.

Industrial Production Methods: On an industrial scale, the synthesis of ethyl 2-dimethylaminomethyleneacetoacetate involves the use of large-scale reactors where ethyl acetoacetate and dimethylformamide dimethyl acetal are mixed in the presence of a catalyst. The reaction mixture is then subjected to controlled heating and stirring to ensure complete conversion. The product is purified through distillation or recrystallization to obtain a high-purity compound .

Análisis De Reacciones Químicas

Types of Reactions: ethyl 2-acetyl-3-(dimethylamino)acrylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The dimethylamino group can be replaced by other nucleophiles.

Condensation Reactions: It can participate in condensation reactions to form heterocyclic compounds.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Condensation Reactions: Catalysts like piperidine or pyridine under reflux conditions.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products:

Nucleophilic Substitution: Substituted acetoacetates.

Condensation Reactions: Various heterocyclic compounds.

Hydrolysis: Acetoacetic acid derivatives

Aplicaciones Científicas De Investigación

ethyl 2-acetyl-3-(dimethylamino)acrylate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology: It is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

Medicine: The compound is involved in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

Mecanismo De Acción

The mechanism of action of ethyl 2-dimethylaminomethyleneacetoacetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dimethylamino group enhances its nucleophilicity, allowing it to participate in nucleophilic substitution and condensation reactions. The compound can also undergo tautomerization, which plays a role in its reactivity and stability. Molecular targets and pathways involved include enzyme active sites and receptor binding sites, where the compound can modulate biological activity .

Comparación Con Compuestos Similares

Ethyl Acetoacetate: Used in the synthesis of various organic compounds, but lacks the dimethylamino group.

Methyl Acetoacetate: Similar to ethyl acetoacetate but with a methyl ester group instead of an ethyl ester group.

Diethyl Malonate: Another ester used in organic synthesis, but with different reactivity due to the malonate structure

Actividad Biológica

Ethyl 2-acetyl-3-(dimethylamino)acrylate (EDMA) is an organic compound with significant potential in various fields, particularly in medicinal chemistry and polymer science. This article explores its biological activity, mechanisms of action, and applications, supported by relevant research findings and data.

EDMA has the molecular formula , appearing as a colorless to pale red liquid. It has a boiling point of approximately 174-175°C and a melting point of -12°C. The synthesis of EDMA typically involves a two-step process:

- Reaction with Dimethylformamide : 2-Acetyl ethyl acrylate reacts with dimethylformamide to yield ethyl 2-acetyl-3-(dimethylamino)propionate.

- Condensation Reaction : The product undergoes a condensation reaction catalyzed by alkali to form the final compound.

EDMA's biological activity can be attributed to its participation in various chemical reactions, notably:

- Esterification Reactions : Involved in forming esters, which are crucial for various biological processes.

- Michael Addition Reactions : Acts as a nucleophile in reactions with α,β-unsaturated carbonyl compounds, facilitating the synthesis of more complex molecules.

These mechanisms enable EDMA to serve as an intermediate in organic synthesis and polymer chemistry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of EDMA derivatives. For example, its role as a building block in the synthesis of pyrrolotriazine derivatives has shown promise in antiproliferative activity against cancer cell lines. The compound facilitates cyclization reactions that lead to the formation of biologically active intermediates.

Case Study: Pyrrolotriazine Derivatives

- Synthesis : EDMA reacts with 2-amino-2-cyanoacetamide to form ethyl 5-cyano-4-methylpyrrole-3-carboxylate.

- Biological Evaluation : These derivatives exhibited significant antiproliferative effects against various cancer cell lines, indicating that EDMA can contribute to the development of novel anticancer agents .

Antimicrobial Activity

EDMA has also demonstrated antimicrobial properties against a range of pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.25 mg/mL |

| Escherichia coli | 2 mg/mL |

| Salmonella gallinarum | 0.125 mg/mL |

| Listeria monocytogenes | 0.5 mg/mL |

These findings suggest that EDMA derivatives could be explored further for their potential as antimicrobial agents .

Applications in Polymer Chemistry

EDMA is utilized in polymer chemistry for synthesizing amphiphilic copolymers and polymeric nanocarriers for drug delivery systems. These nanocarriers can be engineered for controlled release of bioactive agents, responsive to stimuli such as UV light, temperature, and pH .

Comparative Analysis with Similar Compounds

EDMA can be compared with other similar compounds like ethyl 3-(dimethylamino)acrylate and 2-acetyl-3-(dimethylamino)acrylic acid ethyl ester. While they share some applications in organic synthesis and pharmaceuticals, EDMA's unique structure allows for specific reactivity and versatility in forming complex molecules .

Propiedades

IUPAC Name |

ethyl 2-(dimethylaminomethylidene)-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-5-13-9(12)8(7(2)11)6-10(3)4/h6H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSOVGAUOHMPLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CN(C)C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.